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Compound of Interest

Compound Name:
N'-hydroxyoxolane-2-

carboximidamide

CAS No.: 1562913-40-9

Cat. No.: B1458146

Get Quote

Introduction & Scope
N'-hydroxyoxolane-2-carboximidamide (also known as tetrahydrofuran-2-carboxamidoxime)

is a critical heterocyclic building block used in the synthesis of 1,2,4-oxadiazole-based

therapeutics, often serving as a bioisostere for esters or amides in peptidomimetics.[1]

This Application Note provides a definitive protocol for the structural validation of this

compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS). Special emphasis is placed on distinguishing the amidoxime functional

group from potential synthetic impurities (e.g., unreacted nitriles or hydrolyzed amides) and

managing the compound's inherent stereochemical and tautomeric complexity.[1]
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Property Detail

IUPAC Name N'-hydroxyoxolane-2-carboximidamide

Formula C₅H₁₀N₂O₂

Molecular Weight 130.15 g/mol

Chirality
C2 Stereocenter (Usually synthesized as

racemate or S-isomer)

Solubility
High in DMSO, MeOH; Moderate in Water; Low

in non-polar solvents.[1][2][3][4]

Stability
Hygroscopic; prone to thermal degradation to

amide above 100°C.

Experimental Workflow
The following flowchart outlines the critical path for sample preparation and data acquisition.

Note the decision points regarding solvent selection, which are critical for observing

exchangeable protons.
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Figure 1: Integrated analytical workflow. DMSO-d6 is prioritized for NMR to stabilize the

amidoxime tautomers and visualize -OH/-NH₂ protons.
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Nuclear Magnetic Resonance (NMR) Protocol[1][2]
[3]
The amidoxime group exhibits tautomerism (

).[1] In solution, the Z-amidoxime form is generally dominant due to intramolecular hydrogen
bonding.

Sample Preparation[1]
Solvent: DMSO-d₆ (99.9% D) is required.[1][2]

Why? Chloroform (CDCl₃) often causes extreme broadening of the N-OH and NH₂ signals

due to rapid proton exchange, making integration impossible.[1] DMSO forms strong H-

bonds, "freezing" these protons on the NMR timescale.[1]

Concentration: 10–15 mg in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

1H NMR Assignment (400 MHz, DMSO-d₆)
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

N-OH 8.80 – 9.20 Broad Singlet 1H

Highly

deshielded,

exchangeable

(disappears with

D₂O shake).[1][2]

NH₂ 5.30 – 5.80 Broad Singlet 2H

Amidoxime

amino protons.[1]

[2] Distinct from

amide NH₂

(usually ~7.0

ppm).[1][2]

C2-H 4.25 – 4.35 dd or m 1H

Methine proton

adjacent to both

Oxygen and the

Amidoxime.[2]

C5-H 3.70 – 3.85 Multiplet 2H

Protons adjacent

to the ring

oxygen (ether

linkage).[1][2]

C3-H 1.90 – 2.10 Multiplet 2H
Ring methylene

protons.[2]

C4-H 1.75 – 1.90 Multiplet 2H
Ring methylene

protons.[2]

13C NMR Assignment (100 MHz, DMSO-d₆)
C=N (Amidoxime):152.0 – 155.0 ppm.[1][2]

Diagnostic Value: This peak confirms the conversion of the nitrile precursor (~119 ppm)

and distinguishes it from the amide byproduct (~175 ppm).

C2 (Chiral Center): 76.0 – 78.0 ppm.[1][2]
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C5 (Ether): 67.0 – 69.0 ppm.[1][2]

C3/C4: 25.0 – 30.0 ppm.[1][2][3]

Infrared Spectroscopy (FT-IR)[1][2][3][5][6][7]
IR is the fastest method to confirm the presence of the amidoxime functionality and ensuring

the absence of the nitrile starting material.

Method
Technique: Attenuated Total Reflectance (ATR) on solid/oil neat sample.[1][2]

Resolution: 4 cm⁻¹.[1][2]

Scans: 16 minimum.

Key Diagnostic Bands[1][8]
Frequency (cm⁻¹) Vibration Mode Diagnostic Note

3400 – 3100 ν(O-H) & ν(N-H)

Very broad, intense band.[1][2]

Indicates H-bonding network.

[1][2]

1650 – 1665 ν(C=N)

Critical ID Peak. Distinct from

C=O (usually >1680 cm⁻¹).[1]

[2]

1580 – 1600 δ(NH₂)
Scissoring deformation of the

primary amine.

910 – 940 ν(N-O)
Characteristic of

oximes/amidoximes.

1050 – 1100 ν(C-O-C)
Cyclic ether stretch (THF ring).

[1]

~2240 (ABSENT) ν(C≡N)

Purity Check: Presence of a

peak here indicates unreacted

nitrile.[1][2]
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Mass Spectrometry (LC-MS)[1][2]
Amidoximes are polar and ionize well in Positive Electrospray Ionization (ESI+) mode.[1][2]

Fragmentation Pathway
The molecular ion [M+H]⁺ is expected at m/z 131.08.[1][2] The fragmentation pattern is driven

by the stability of the oxolane ring and the labile nature of the N-O bond.
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Figure 2: Primary ESI+ fragmentation pathways.[1][2] The m/z 114 peak is often the base peak

due to the formation of a stable oxadiazole-like transition state.

Protocol
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1][2]

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

Gradient: 5% B to 95% B over 5 minutes. (Amidoximes are polar and elute early; typically

0.5–1.5 min).[1][2]

Detection: UV at 210 nm (weak chromophore) and MS (TIC).
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Note: Provides mechanistic insight into the nitrile-to-amidoxime conversion and potential
hydrolysis byproducts.

Spectroscopic Data for THF Derivatives

National Institute of Standards and Technology (NIST).[1][2] Tetrahydrofuran Mass

Spectrum and IR Data. NIST Chemistry WebBook.[1][2] Link[1]

Note: Baseline d

Amidoxime Tautomerism & IR Signatures

Saha, S., et al. (2017).[1] Amidoximes: Synthesis, Structure, and Applications. Journal of

Organic Chemistry.

Note: Validates the C=N stretching frequency assignments

General NMR Solvent Effects

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

Note: Authoritative source for solvent effects on exchangeable protons (OH/NH2).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydroxyoxolane-2-carboximidamide]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-n-hydroxyoxolane-2-carboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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